molecular formula C15H10ClNO3 B12696884 2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- CAS No. 123172-44-1

2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl-

Cat. No.: B12696884
CAS No.: 123172-44-1
M. Wt: 287.70 g/mol
InChI Key: CFTKMMJMJRFCBZ-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- is a synthetic organic compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoxazolone core structure with a 4-chlorobenzoyl group at the 6-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- typically involves the reaction of 3-methyl-2(3H)-benzoxazolone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzoxazolone, 6-(4-methylbenzoyl)-3-methyl-
  • 2(3H)-Benzoxazolone, 6-(4-fluorobenzoyl)-3-methyl-
  • 2(3H)-Benzoxazolone, 6-(4-bromobenzoyl)-3-methyl-

Uniqueness

2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the benzoyl group .

Properties

CAS No.

123172-44-1

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

6-(4-chlorobenzoyl)-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H10ClNO3/c1-17-12-7-4-10(8-13(12)20-15(17)19)14(18)9-2-5-11(16)6-3-9/h2-8H,1H3

InChI Key

CFTKMMJMJRFCBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O

Origin of Product

United States

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